[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C12H14FNO2 It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-fluorobenzoyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the fluorobenzoyl group can yield fluorobenzyl alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines in the presence of a catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorobenzoyl ketones or carboxylic acids.
Reduction: Fluorobenzyl alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanone: Similar structure but with a ketone group instead of a methanol group.
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The uniqueness of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and detection in analytical studies, while the methanol group provides additional sites for chemical modification.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-6-5-9(7-14)8-15/h1-4,9,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVVCETVTNGYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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